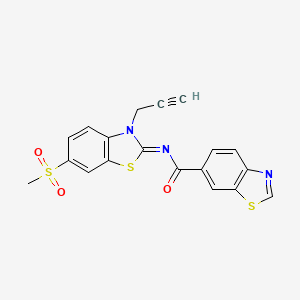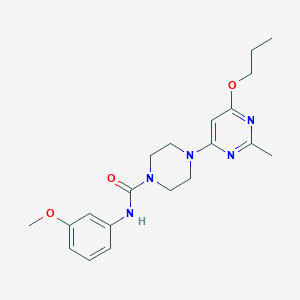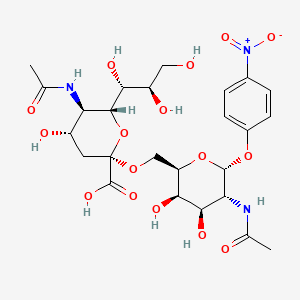![molecular formula C15H16N6O B2480700 6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200305-83-3](/img/structure/B2480700.png)
6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to our compound of interest often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For instance, Pivazyan et al. (2019) describe the synthesis of related pyrimidine derivatives through reactions involving pyrrolidinyl pyrimidinone with methyl chloroacetate followed by hydrazinolysis, leading to acetohydrazide derivatives, which are then further modified to introduce additional heterocyclic rings (Pivazyan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest, particularly those containing pyrrolo[2,3-d]pyrimidine, has been extensively studied. Orozco et al. (2009) discuss the hydrogen-bonded ribbon and sheets formed by similar molecules, highlighting the significance of hydrogen bonding in determining the molecular conformation and crystal packing of these compounds (Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives can be quite diverse, depending on the substituents and reaction conditions. Sano et al. (1995) describe a practical synthesis approach for pyrido[1,2-a]pyrimidin-4-one derivatives, illustrating the versatility of reactions involving pyrimidine scaffolds and their potential for generating compounds with various biological activities (Sano et al., 1995).
科学的研究の応用
Metabolic and Pharmacokinetic Research
Compounds with complex structures, including pyrrolopyrimidinyl and pyridazinone components, are often subjects of metabolic and pharmacokinetic research. These studies focus on how such compounds are absorbed, metabolized, and excreted in humans or animal models. For instance, investigations into the metabolism and excretion of specific drug candidates reveal how they are processed by the body and identify major metabolic pathways and metabolites (Shilling et al., 2010; Christopher et al., 2010).
Cancer Research
Compounds with heterocyclic amines, similar to the structural components of the specified chemical, are studied for their effects on cancer development and treatment. This includes examining their carcinogenic potential and evaluating their effectiveness in chemotherapy protocols (Watanabe et al., 2006; Qin et al., 2011).
Nutrition and Toxicology
Research into dietary carcinogens and mutagens, such as heterocyclic amines formed during the cooking of meat, explores the implications of these compounds on human health. Studies focus on their metabolism, bioavailability, and potential links to cancer risk (de Stefani et al., 1998; Wiese et al., 2015).
Neurological Disorders
Some compounds with similar structural motifs are investigated for their neurological effects, particularly in relation to disorders like Parkinsonism. These studies can provide insights into the neurotoxic effects of certain chemicals and their potential therapeutic applications (Langston et al., 1983).
将来の方向性
Pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in the treatment of cancer . Future research could focus on optimizing these compounds as lead compounds, performing in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . Additionally, these compounds could be further developed as multi-targeted kinase inhibitors with enhanced potency .
作用機序
Target of Action
The primary target of this compound is Janus kinase 1 (JAK1) . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathways of various cytokines involved in inflammation and immune function .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the active site of the enzyme, preventing it from phosphorylating and activating downstream signaling proteins . This inhibition disrupts the signaling pathways regulated by JAK1, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. As JAK1 pairs with JAK2, JAK3, and TYK2, a JAK1-selective inhibitor would be expected to inhibit many cytokines involved in inflammation and immune function while avoiding inhibition of the JAK2 homodimer regulating erythropoietin and thrombopoietin signaling .
Result of Action
The inhibition of JAK1 by the compound can lead to a decrease in the production of inflammatory cytokines and other immune responses . This can result in the alleviation of symptoms in diseases characterized by overactive immune responses or inflammation .
特性
IUPAC Name |
6-methyl-2-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-10-2-3-13(22)21(19-10)8-11-6-20(7-11)15-12-4-5-16-14(12)17-9-18-15/h2-5,9,11H,6-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXULYXWMHGMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)
![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)
![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)